1-Styrylnaphthalene

概要

説明

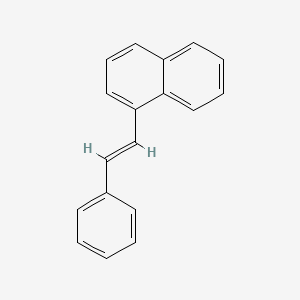

1-Styrylnaphthalene is a chemical compound with the CAS Number: 2043-00-7 . It has a molecular weight of 230.31 and its molecular formula is C18H14 . It is used for research and development purposes .

Molecular Structure Analysis

The 1-Styrylnaphthalene molecule contains a total of 34 bonds. There are 20 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 3 six-membered ring(s), and 1 ten-membered ring(s) .Chemical Reactions Analysis

A study on the rotational isomerism in trans-1,2-diarylethylenes, including styrylnaphthalenes, has been conducted. The study found evidence for the existence of two rotational, s-trans and s-cis, isomers in solutions of trans-2-styrylnaphthalene .Physical And Chemical Properties Analysis

1-Styrylnaphthalene is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . Its melting point ranges from 68.0 to 72.0 degrees Celsius .科学的研究の応用

Luminescent Material for Optoelectronics

Due to its fluorescence properties, 1-Styrylnaphthalene serves as a potential luminescent material. Researchers explore its use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Its emission properties can enhance device efficiency and color purity.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Relevant Papers

作用機序

Target of Action

1-Styrylnaphthalene is a reactive light-sensitive material . It has been shown to be an active oxygen species (AOS) and has been shown to react with silver ions in a kinetic study

Mode of Action

The mode of action of 1-Styrylnaphthalene involves its photophysical properties . It undergoes photoisomerization, a process where the molecule changes its structure when exposed to light . This process involves the transformation between two isomers, trans and cis . The photoisomerization mechanism involves two mechanisms: a triplet mechanism predominant below room temperature and a singlet mechanism favored in ethanol and/or at higher temperatures .

Biochemical Pathways

Given its photophysical properties and its role as an active oxygen species (aos), it can be inferred that it may influence pathways related to light response and oxidative stress .

Pharmacokinetics

Understanding these properties is crucial for predicting the bioavailability and potential therapeutic applications of a compound .

Result of Action

The molecular and cellular effects of 1-Styrylnaphthalene’s action are primarily related to its photophysical properties and its role as an active oxygen species (AOS) . Its ability to undergo photoisomerization could potentially be harnessed in applications such as the development of light-responsive materials . As an AOS, 1-Styrylnaphthalene could potentially influence cellular processes related to oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature and solvent can affect the photoisomerization of 1-Styrylnaphthalene . Additionally, the presence of other molecules, such as silver ions, can influence its reactivity .

特性

IUPAC Name |

1-[(E)-2-phenylethenyl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDMWIHZMXKFR-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Styrylnaphthalene | |

CAS RN |

2840-87-1 | |

| Record name | NSC91576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of 1-Styrylnaphthalene and how does it relate to its photochemical behavior?

A1: 1-Styrylnaphthalene consists of a naphthalene ring connected to a benzene ring by an ethylene bridge (C=C). This trans-1,2-diarylethylene structure is crucial for its photochemical properties, especially trans-cis isomerization upon light absorption.

Q2: How does the presence of substituents on the benzene ring affect 1-Styrylnaphthalene's photoisomerization?

A2: Studies have shown that introducing halogen atoms like chlorine or bromine at the para position of the benzene ring (forming Cl-1-StN and Br-1-StN) influences the photoisomerization efficiency. [] Specifically, Br-1-StN exhibits a more prominent contribution from triplet state twisting to the trans-cis isomerization process, especially at lower temperatures. []

Q3: Does the surrounding environment impact the photochemical reactions of 1-Styrylnaphthalene?

A3: Yes, solvent properties and viscosity significantly affect 1-StN's photochemistry. [, ] Increasing solvent viscosity hinders torsional relaxation in the excited state, leading to emission primarily from molecules retaining the absorbing state geometry. [] This results in excitation wavelength-dependent emission spectra, particularly noticeable at high viscosities. [] Additionally, polar solvents can lower the torsional energy barrier, favoring the trans-cis photoisomerization process. []

Q4: What are the primary competing pathways for the excited state energy of 1-Styrylnaphthalene?

A4: Upon excitation, 1-StN exhibits several competing de-excitation pathways. These include fluorescence, intersystem crossing to the triplet state, and twisting around the central double bond. [] Notably, at elevated temperatures, twisting in the singlet excited state effectively competes with fluorescence and intersystem crossing. []

Q5: What is the significance of understanding the potential energy surface (PES) of 1-Styrylnaphthalene?

A5: Computational studies utilizing methods like PM3 and PM3-CI(2x2) help map the PES for the ground (S0) and first excited singlet state (S1) of 1-StN. [] This analysis reveals the minimum energy path for the photocyclization reaction, showing that the reaction can occur directly from the trans (E) isomer without requiring the intermediate formation of the cis (Z) isomer. []

Q6: Does the incorporation of a nitrogen atom within the aromatic system influence the photophysical properties of 1-StN?

A6: Replacing a carbon atom with nitrogen in either the naphthalene or benzene ring (creating aza-analogues) impacts the excited state behavior. [] These aza derivatives generally display weaker fluorescence and increased reactivity compared to the parent 1-StN. [] This difference is attributed to the nitrogen atom influencing factors such as radiative decay and intramolecular interactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)